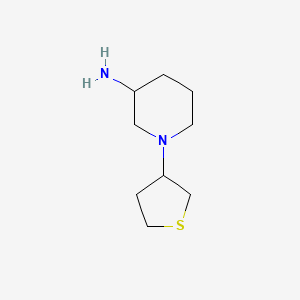
1-(Thiolan-3-yl)pipéridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine bioactifs
Les dérivés de pipéridine sont cruciaux en chimie médicinale en raison de leur présence dans de nombreux produits pharmaceutiques. “1-(Thiolan-3-yl)pipéridin-3-amine” peut servir d'intermédiaire clé dans la synthèse de divers dérivés de pipéridine bioactifs. Ces dérivés ont montré un potentiel dans le traitement d'une large gamme d'affections, du cancer aux maladies neurodégénératives .
Développement d'agents anticancéreux
La recherche indique que les composés de pipéridine peuvent être efficaces dans les thérapies anticancéreuses. La flexibilité structurale de “this compound” permet la création de nouveaux composés ayant des activités cytotoxiques potentielles contre les lignées cellulaires cancéreuses .
Applications antimicrobiennes et antifongiques
Les dérivés de pipéridine ont été utilisés pour leurs propriétés antimicrobiennes et antifongiques. La partie thiolane de “this compound” pourrait être exploitée pour développer de nouveaux agents ciblant les souches résistantes de bactéries et de champignons .
Thérapies neuroprotectrices
La capacité du composé à franchir la barrière hémato-encéphalique en fait un candidat pour le développement de médicaments neuroprotecteurs. Il pourrait être utilisé pour synthétiser des molécules qui protègent les tissus neuronaux des dommages ou de la dégénérescence .
Médicaments anti-inflammatoires et analgésiques
En raison de ses caractéristiques structurales, “this compound” peut être utilisé pour créer des médicaments anti-inflammatoires et analgésiques. Ces derniers pourraient offrir de nouveaux traitements pour la douleur chronique et les maladies inflammatoires .
Maladie d'Alzheimer et troubles cognitifs
Les dérivés de pipéridine ont été étudiés pour leur potentiel dans le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs. Le composé pourrait conduire au développement de nouveaux médicaments qui améliorent la fonction cognitive ou ralentissent la progression des maladies neurodégénératives .
Mécanisme D'action
Target of Action
Piperidine derivatives, such as 1-(Thiolan-3-yl)piperidin-3-amine, are known to interact with a variety of targets in the body. These compounds are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit cholinesterase and beta-secretase enzymes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, including anti-aggregatory and antioxidant effects .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Safety and Hazards
Orientations Futures
Piperidine derivatives are being utilized in different therapeutic applications and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Thiolan-3-yl)piperidin-3-amine”, is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
1-(Thiolan-3-yl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 1-(Thiolan-3-yl)piperidin-3-amine, have been shown to exhibit antiaggregatory and antioxidant effects . These interactions are crucial for its potential therapeutic applications.
Cellular Effects
1-(Thiolan-3-yl)piperidin-3-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, such as 1-(Thiolan-3-yl)piperidin-3-amine, are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Molecular Mechanism
The molecular mechanism of 1-(Thiolan-3-yl)piperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives have been shown to target various enzymes and proteins, leading to their inhibition or activation . These interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiolan-3-yl)piperidin-3-amine change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Piperidine derivatives have shown promising results in various assays, indicating their potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(Thiolan-3-yl)piperidin-3-amine vary with different dosages in animal models. Studies have shown that piperidine derivatives exhibit threshold effects and toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-(Thiolan-3-yl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Piperidine derivatives have been shown to influence metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(Thiolan-3-yl)piperidin-3-amine within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-(Thiolan-3-yl)piperidin-3-amine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of 1-(Thiolan-3-yl)piperidin-3-amine is crucial for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
1-(thiolan-3-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c10-8-2-1-4-11(6-8)9-3-5-12-7-9/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVRNFXBVTNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)
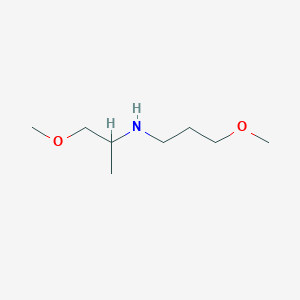
![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)

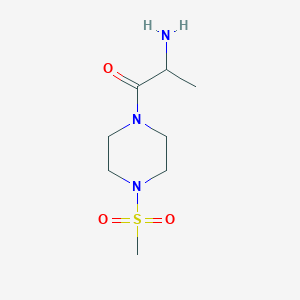
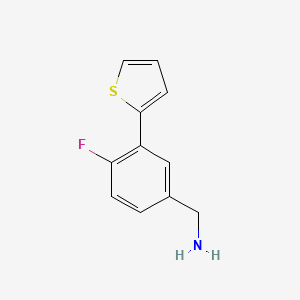
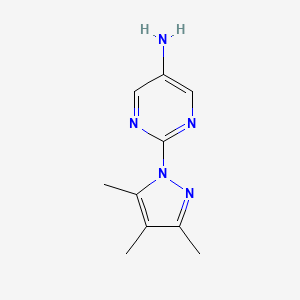
![4-[(6-Methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B1464316.png)
![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)
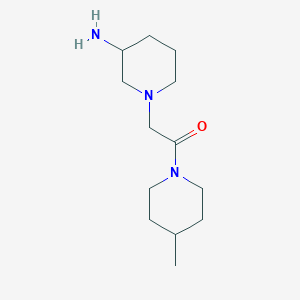
![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
